

Technical Support Center: K201 (JTV519) Formulation & Stability

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Compound of Interest

Compound Name: JTV 519 fumarate

Cat. No.: B1191889

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Topic: Troubleshooting Precipitation of K201 in Physiological Saline

Content Type: Technical Support Guide & FAQs Audience: Researchers (Cardiology, Pharmacology), Lab Managers

Introduction: The "Crash-Out" Phenomenon

Status: Active Issue Compound: K201 (JTV519) | 1,4-benzothiazepine derivative
Common Observation: Immediate formation of white cloudiness or crystalline precipitate upon dilution of DMSO stock into 0.9% NaCl (Physiological Saline).

As a Senior Application Scientist, I frequently encounter this issue. K201 is a lipophilic 1,4-benzothiazepine derivative. While it is a potent stabilizer of the Ryanodine Receptor 2 (RyR2), its physical chemistry makes it hostile to aqueous environments rich in sodium ions. The precipitation you are seeing is likely due to the "Salting-Out" effect, where the high ionic strength of physiological saline reduces the solubility of the hydrophobic drug, combined with Solvent Shock from rapid polarity changes.

This guide provides the protocols to solubilize K201 stably for in vivo and ex vivo applications.

Part 1: The Chemistry of Precipitation (Root Cause Analysis)

To solve the problem, we must understand the thermodynamic conflict occurring in your test tube.

Variable	Condition	Impact on K201
Hydrophobicity	High (Lipophilic)	K201 prefers organic solvents (DMSO, Ethanol) and repels water.
Ionic Strength	High (0.9% NaCl)	Saline contains abundant Na ⁺ and Cl ⁻ ions. These ions hydrate tightly with water molecules, leaving fewer "free" water molecules to solvate the K201. This forces the drug molecules to aggregate (precipitate).
Dielectric Constant	Abrupt Drop	Moving from DMSO (Dielectric constant ~47) to Saline (High polarity) creates an energetic shock, causing immediate nucleation of crystals.

Part 2: Troubleshooting Guide & FAQs

Q1: I added my 10 mM DMSO stock directly to saline, and it turned cloudy immediately. Can I vortex it back into solution?

Answer: No. Once K201 precipitates in saline, vortexing rarely redissolves it because the thermodynamic equilibrium favors the solid state in that ionic environment.

- The Fix: You must restart. You cannot "force" it back in without adding excessive organic co-solvents that might be toxic to your biological system.
- Prevention: Use the "Step-Down" Serial Dilution Method (see Protocol A below) to gradually acclimate the compound to the aqueous environment.

Q2: What is the maximum stable concentration of K201 in saline?

Answer: In 100% physiological saline, K201 is unstable above 10–50 μM without surfactant assistance.

- Most cardiac perfusion protocols (Langendorff) use K201 at 0.3 μM to 1.0 μM . At these levels, it is soluble if prepared correctly.
- If your experiment requires concentrations $>100 \mu\text{M}$ (e.g., bolus injection), you must use a vehicle enhancer like Cyclodextrin (HP- β -CD) or a PEG/Tween co-solvent system.

Q3: Can I use Ethanol instead of DMSO?

Answer: Ethanol is possible but less ideal. DMSO has a higher solubilizing power for benzothiazepines. However, if your specific tissue is DMSO-sensitive, you may use Ethanol, but you will likely need to lower your stock concentration to prevent crashing out upon storage.

Part 3: Validated Experimental Protocols

Protocol A: The "Step-Down" Dilution (Recommended for $<10 \mu\text{M}$ Final Conc.)

Best for: Perfusion buffers, cell culture media, isolated cardiomyocytes.

Logic: This method prevents "Solvent Shock" by introducing an intermediate dilution step.

- Primary Stock: Dissolve K201 powder in 100% anhydrous DMSO to 10 mM.
 - Storage: Aliquot and store at -20°C .
- Intermediate Stock (100x): Dilute the Primary Stock 1:100 into distilled water (NOT saline yet) or a 50/50 DMSO/Water mix.
 - Result: 100 μM K201 in low-salt vehicle.
- Working Solution: Dilute the Intermediate Stock into your Physiological Saline or Tyrode's Solution.

- Final: 1 μM K201.[1]
- Observation: Should remain clear.

Protocol B: High-Concentration Bolus Formulation

Best for: In vivo IP or IV injection where volume is limited.

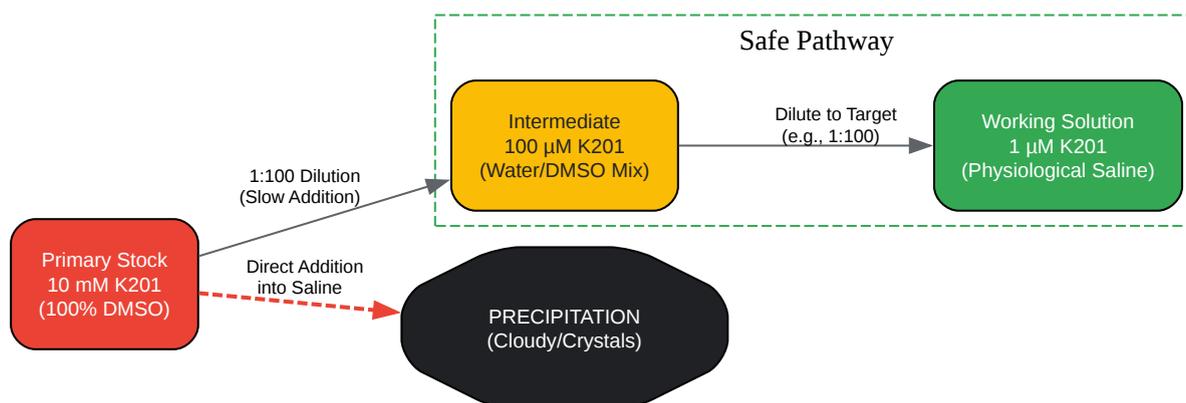
Logic: Uses complexation to shield the hydrophobic drug from the saline ions.

- Vehicle Preparation: Prepare 20% (w/v) 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile water.
- Solubilization: Add K201 powder directly to the vehicle.
- Agitation: Sonicate at 37°C for 20 minutes.
- Dilution: If needed, dilute this mix with saline immediately before injection.

Part 4: Visualizing the Workflow & Mechanism

Figure 1: The "Step-Down" Dilution Workflow

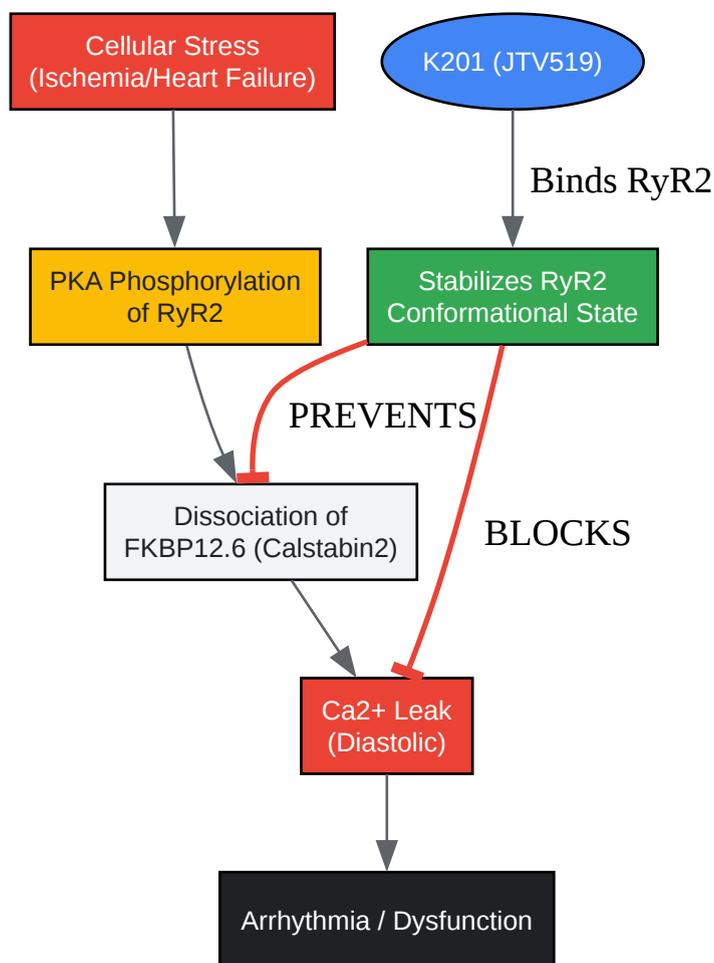
Caption: Correct mixing order to prevent K201 precipitation. Note the avoidance of direct high-concentration mixing with Saline.



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Figure 2: Mechanism of Action (RyR2 Stabilization)

Caption: K201 (JTV519) binds to RyR2, enhancing FKBP12.6 affinity and preventing Calcium leak during diastole.[2][3]



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Part 5: Summary Data Table

Parameter	Value / Recommendation	Notes
MW	464.02 g/mol (HCl salt)	Ensure you know if you have the free base or salt.
Primary Solvent	DMSO	Soluble up to ~50 mM.
Aqueous Solubility	< 50 μ M (in Saline)	Highly dependent on ionic strength.
Target In Vivo Conc.	0.3 – 1.0 μ M	Typical therapeutic window for RyR2 stabilization.
Storage	-20°C (Desiccated)	Protect stock solutions from moisture.

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